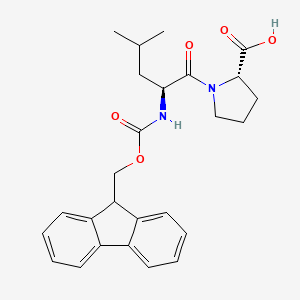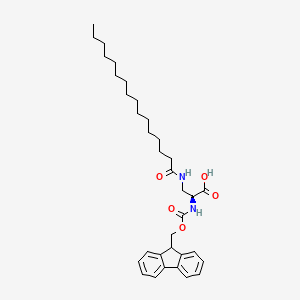
Fmoc-D-Lys(Biotin)-OH
概要
説明
Fmoc-D-Lys(Biotin)-OH is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with D-lysine and biotin. This compound is widely used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group of lysine, allowing for selective deprotection and subsequent coupling reactions. Biotin, a vitamin, is often used as a tag for affinity purification and detection due to its strong binding affinity to streptavidin and avidin.
作用機序
Target of Action
Fmoc-D-Lys(Biotin)-OH is a compound used in the synthesis of peptide acids . The primary target of this compound is the amino acid residue at the C-terminal of the peptide being synthesized . This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) process .
Mode of Action
The this compound compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is loaded onto a resin and then used to form peptide bonds with the amino acid residues of the peptide being synthesized . This interaction results in the formation of a peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound’s interaction with its target leads to the formation of peptide bonds, which are crucial for the creation of peptides . These peptides can then go on to perform various biological functions, such as cell signaling and the development of epitope-specific antibodies .
Result of Action
The result of this compound’s action is the successful synthesis of peptide acids . The compound’s interaction with its target leads to the formation of peptide bonds, resulting in the creation of peptides . These peptides can then be used in various biological studies, such as cell signaling research, the development of epitope-specific antibodies, and other cell biology studies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the conditions under which the synthesis is carried out . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound below +30°C to maintain its stability .
生化学分析
Biochemical Properties
Fmoc-D-Lys(Biotin)-OH interacts with various enzymes and proteins in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a process that involves the creation of peptide sequences . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s stability and degradation can influence the outcome of peptide synthesis . Long-term effects on cellular function can also be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the process of peptide synthesis . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the process of peptide synthesis . Any targeting signals or post-translational modifications could direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Biotin)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected with the Fmoc group. This is usually achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling with Biotin: The biotin moiety is then coupled to the ε-amino group of the protected D-lysine. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to obtain the final product in high yield and purity.
化学反応の分析
Types of Reactions
Fmoc-D-Lys(Biotin)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amino group can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Biotinylation: The biotin moiety can be used for biotinylation reactions, allowing the compound to bind to streptavidin or avidin.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.
Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
Deprotected Lysine: Removal of the Fmoc group yields free D-lysine with a biotin tag.
Peptide Conjugates: Coupling reactions result in the formation of peptide conjugates with biotinylated D-lysine residues.
科学的研究の応用
Fmoc-D-Lys(Biotin)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides for various studies.
Affinity Purification: Biotinylated peptides can be used to purify proteins or other molecules through streptavidin or avidin affinity columns.
Detection and Imaging: Biotinylated peptides are used in various detection assays and imaging techniques due to the strong binding affinity of biotin to streptavidin and avidin.
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems, where the biotin-streptavidin interaction is exploited for targeted delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
Fmoc-L-Lys(Biotin)-OH: Similar to Fmoc-D-Lys(Biotin)-OH but with the L-isomer of lysine.
Fmoc-Lys(Biotin)-OH: Lacks the stereochemistry specification (D or L) but serves a similar purpose in peptide synthesis.
Fmoc-D-Lys-OH: Lacks the biotin moiety but is used in peptide synthesis with the D-isomer of lysine.
Uniqueness
This compound is unique due to the combination of the Fmoc protecting group, D-lysine, and biotin. This combination allows for the synthesis of biotinylated peptides with specific stereochemistry, which can be crucial in certain biological and biochemical studies. The presence of the biotin moiety also enables strong binding interactions with streptavidin and avidin, making it highly useful in affinity purification and detection applications.
特性
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-KAHNYGAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















